Propanoic acid--(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1)
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Overview
Description
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is a complex organic compound that features both a propanoic acid group and a benzyloxy group attached to a pent-3-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pent-3-en-2-ol Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones.
Introduction of the Benzyloxy Group: This step might involve the reaction of the intermediate with benzyl alcohol under acidic or basic conditions.
Addition of the Propanoic Acid Group: This could be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the pent-3-en-2-ol backbone can be reduced to a single bond.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce a saturated alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) exerts its effects depends on its interactions with molecular targets. These could include:
Enzyme Inhibition or Activation: The compound might interact with specific enzymes, altering their activity.
Receptor Binding: It could bind to cellular receptors, triggering a biological response.
Pathway Modulation: The compound might influence biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid groups.
Benzyloxy compounds: Molecules featuring the benzyloxy functional group.
Pent-3-en-2-ol derivatives: Compounds with a similar pent-3-en-2-ol backbone.
Uniqueness
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
196392-72-0 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2R)-1-phenylmethoxypent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C12H16O2.C3H6O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11;1-2-3(4)5/h2-8,12-13H,9-10H2,1H3;2H2,1H3,(H,4,5)/t12-;/m1./s1 |
InChI Key |
RJHHNRSPQULRPN-UTONKHPSSA-N |
Isomeric SMILES |
CCC(=O)O.CC=C[C@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(=O)O.CC=CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
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